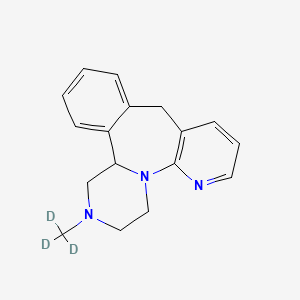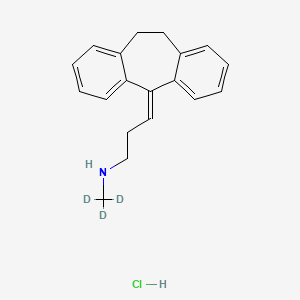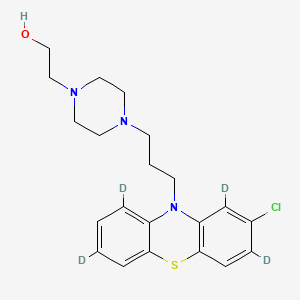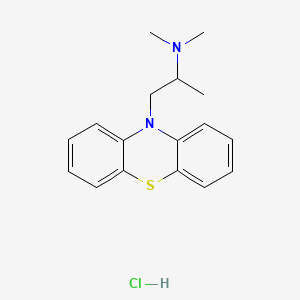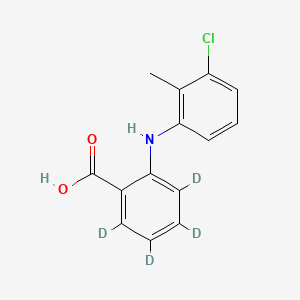
Tolfenamic Acid-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tolfenamic Acid-d4 is the labelled analogue of Tolfenamic Acid, a non-steroidal anti-inflammatory drug (NSAID). It is a derivative of anthranilic acid . It is used as an internal standard for the quantification of tolfenamic acid .
Synthesis Analysis
Tolfenamic Acid-d4 is a well-studied polymorphic compound. A new polymorph of Tolfenamic Acid, form IX, was unexpectedly crystallised from isopropanol at low temperatures . The stability of this new polymorphic form was analyzed with the aid of dispersion corrected DFT, paired with calculations of vibrational frequencies .Molecular Structure Analysis
The molecular formula of Tolfenamic Acid-d4 is C14H8ClD4NO2 . The InChi Code is InChI=1S/C14H12ClNO2/c1-9-11(15)6-4-8-12(9)16-13-7-3-2-5-10(13)14(17)18/h2-8,16H,1H3,(H,17,18)/i2D,3D,5D,7D .Chemical Reactions Analysis
Tolfenamic Acid-d4 is a polymorphic compound with multiple forms discovered to date. The ninth form, form IX, was crystallised from isopropanol at low temperatures . The stability of this new polymorph was confirmed through thermal measurements, solubility measurements, and solvent-mediated phase transformation experiments .Physical And Chemical Properties Analysis
Tolfenamic Acid-d4 has a formula weight of 265.7 . It is a solid at room temperature and is soluble in DMF, DMSO, and Methanol .科学研究应用
Summary of the Application
Tolfenamic Acid (TA) has been studied for its potential in drug delivery systems, specifically in metal-organic frameworks based on γ-cyclodextrin (γCD-MOF). This research was conducted to improve the dissolution profile of TA, a representative of non-steroidal anti-inflammatory drugs (NSAIDs) .
Methods of Application or Experimental Procedures
The research involved the incorporation of TA in a metal-organic framework based on γ-cyclodextrin and potassium cations (γCD-MOF). The composites γCD-MOF/TA obtained by absorption and co-crystallization methods were characterized using powder X-ray diffraction, low temperature nitrogen adsorption/desorption, scanning electron microscopy, and FTIR spectroscopy .
2. Application in Alzheimer’s Disease Research
Summary of the Application
Tolfenamic Acid (TA) has been used as a scaffold to develop safer and more potent brain-penetrating analogs that interfere with sequence-specific DNA binding at transcription start sites and predominantly modulate the expression of SP1 target genes .
Methods of Application or Experimental Procedures
Using TA as a scaffold and the zinc finger domain of SP1 as a pharmacophore, researchers developed brain-penetrating analogs that interfere with sequence-specific DNA binding at transcription start sites .
Results or Outcomes
The proteome of treated cells displayed 75% of the downregulated products as SP1 targets. Specific levels of SP1-driven genes and AD biomarkers such as amyloid precursor protein (APP) and Tau proteins were also decreased as part of this targeted systemic response .
3. Application in Migraine Treatment
Summary of the Application
Tolfenamic Acid (TA) is used in the UK as a treatment for migraines under the name of Clotam .
Methods of Application or Experimental Procedures
TA is administered orally for the treatment of migraines .
Results or Outcomes
TA has been found to be effective in the treatment of migraines, although it is not yet approved for this use in the United States .
4. Application in Treatment of Supranuclear Palsy
Summary of the Application
By the European Medicine Agency, TA was granted in 2016 with the status of orphan for the treatment of supranuclear palsy .
Methods of Application or Experimental Procedures
The specific methods of application for this use are not detailed in the source .
Results or Outcomes
The outcomes of this application are not detailed in the source .
5. Application in Pain and Inflammation
Summary of the Application
Tolfenamic Acid (TA), like other non-steroidal anti-inflammatory drugs (NSAIDs), finds utility in the prevention and treatment of conditions associated with pain and inflammation .
Methods of Application or Experimental Procedures
TA is administered orally for the treatment of pain and inflammation .
Results or Outcomes
Despite its efficacy when administered intramuscularly, subcutaneously, or orally, TA-based drugs have not yet gained approval in the United States and some other countries due to the significant number of reported side effects .
6. Application in Cancer Research
Summary of the Application
TA exhibits promise in medical practice, demonstrating the ability to inhibit the growth of cancer cells in the pancreas, sigmoid colon, and rectum .
Methods of Application or Experimental Procedures
The specific methods of application for this use are not detailed in the source .
Results or Outcomes
The outcomes of this application are not detailed in the source .
安全和危害
未来方向
属性
IUPAC Name |
2-(3-chloro-2-methylanilino)-3,4,5,6-tetradeuteriobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-9-11(15)6-4-8-12(9)16-13-7-3-2-5-10(13)14(17)18/h2-8,16H,1H3,(H,17,18)/i2D,3D,5D,7D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZNLOUZAIOMLT-IKMBEDGYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=CC=CC=C2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)NC2=C(C(=CC=C2)Cl)C)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tolfenamic Acid-d4 | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


